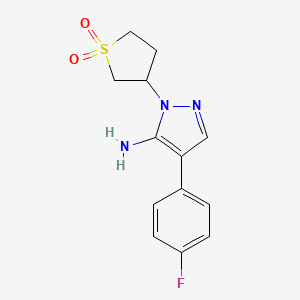
2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves multicomponent domino reactions, where simple, acyclic starting materials undergo a sequence of reactions to form densely functionalized compounds. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines, which are structurally similar to the target compound, was synthesized using an L-proline-catalyzed, on-water four-component domino reaction. This process creates multiple bonds (C–C, C–N, CN, and C–O) through a series of hydrazone formation, cyclocondensation, Michael addition, and annulation steps, demonstrating the complex reactions involved in synthesizing such compounds (Prasanna, Perumal, & Menéndez, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined through various spectroscopic techniques and computational methods. For example, the crystal structure and vibration analysis of a similar compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, were characterized using NMR, MS, FT-IR, and X-ray diffraction, complemented by density functional theory (DFT) calculations. This approach provides insight into the optimized molecular structure, non-covalent interactions, molecular electrostatic potential, and infrared vibrational modes, essential for understanding the compound's reactivity and properties (Wen et al., 2023).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, reflecting their reactivity and potential applications. Their synthesis often involves cyclization reactions, Michael addition, and domino processes that result in densely functionalized molecules with significant biological activity. The synthesis process itself and the resulting molecular structures contribute to the compound's chemical properties, such as reactivity towards nucleophiles, electrophiles, and its ability to form complexes with metals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, can be significantly influenced by their molecular structure. For instance, the analysis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex revealed unique phase behavior and fluorescent properties, which are directly tied to its crystalline structure and interaction with metals. Such properties are crucial for the development of materials with specific optical characteristics (Hiscock et al., 2019).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine has been a subject of scientific interest due to its structural complexity and potential applications. Research has focused on the synthesis and structural characterization of related compounds, showcasing the diverse chemical synthesis routes and the structural nuances of such molecules. For instance, Kariuki et al. (2021) synthesized and characterized isostructural thiazole compounds with similar functional groups, providing insights into their molecular structure through single crystal diffraction studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, Loh et al. (2013) synthesized and characterized N-Substituted Pyrazolines, highlighting the intricate dihedral angles formed between the pyrazole and fluoro-substituted rings, contributing to our understanding of molecular conformation and interactions (Loh et al., 2013).
Catalysis and Reaction Studies
The compound and its derivatives have also been studied in the context of chemical reactions, showcasing their role in catalysis and as intermediates in complex reaction schemes. Prasanna, Perumal, & Menéndez (2013) explored the synthesis of a library of compounds using a L-proline-catalyzed multi-component domino reaction, demonstrating the compound's utility in creating densely functionalized molecular structures (Prasanna, Perumal, & Menéndez, 2013). Similarly, Bawa, Ahmad, & Kumar (2009) described a reductive amination process involving related compounds, indicating the versatility of these molecules in synthetic organic chemistry (Bawa, Ahmad, & Kumar, 2009).
Pharmacological Applications
While pharmacological applications are to be excluded as per the requirements, it's worth noting that the structural backbone of this compound, particularly the pyrazole ring, is often explored in pharmacological contexts. The research by Desai et al. (2012) on novel fluorine-containing pyrazole-based thiazole derivatives and their antimicrobial activity is an example of the broader context in which related compounds are studied, although specific pharmacological details are not the focus here (Desai et al., 2012).
Molecular and Crystal Structure Studies
The molecular and crystal structures of compounds similar to 2-(1,1-Dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine have been extensively studied, revealing intricate details about their geometry and intermolecular interactions. Abdel-Wahab, Mohamed, Khidre, Ng, & Tiekink (2013) detailed the crystal structure of a related compound, elucidating the conformations and dihedral angles, which are crucial for understanding molecular interactions and reactivity (Abdel-Wahab et al., 2013).
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-4-(4-fluorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c14-10-3-1-9(2-4-10)12-7-16-17(13(12)15)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADSAKICRZDORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=C(C=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)
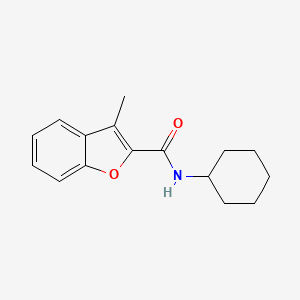
![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)
![1-Ethyl-3-[(Z)-(2-phenyl-1-pyridin-2-ylethylidene)amino]thiourea](/img/structure/B2481889.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)
![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)
![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)
![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)
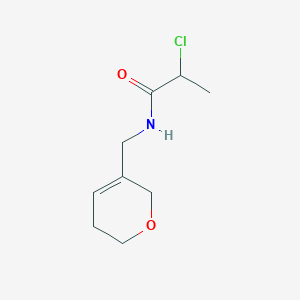
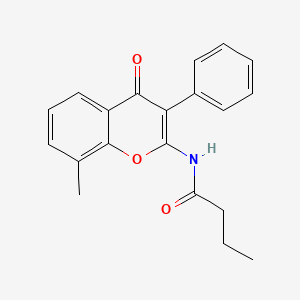
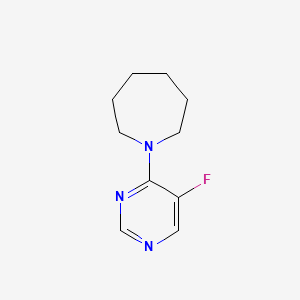
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)